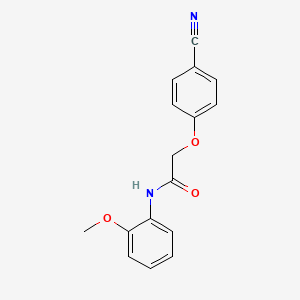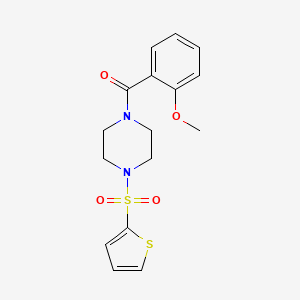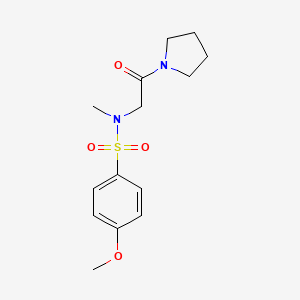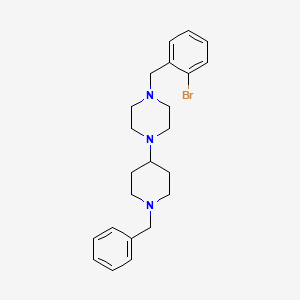
N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea, also known as BBP-1, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various studies, and its unique chemical structure has made it a subject of interest for researchers.
Mécanisme D'action
N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea exerts its effects through the inhibition of various enzymes involved in cellular processes. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea has demonstrated anti-inflammatory effects and has been shown to inhibit the activity of various pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea is its unique chemical structure, which makes it a subject of interest for researchers in the field of medicinal chemistry. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea has shown promising results in various studies, making it a potential candidate for further research. However, one limitation of N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea. One area of interest is the development of N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanisms of action of N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea and to determine its potential applications in the treatment of various diseases. Finally, studies investigating the potential toxicity of N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea and its derivatives are necessary to ensure their safety for use in humans.
Méthodes De Synthèse
N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea is synthesized through a multi-step process involving the reaction of 6-bromo-2-aminobenzothiazole with phenylisocyanate. The resulting product is then purified through recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea has demonstrated potential in various scientific research applications, including its use as an anticancer agent. Studies have shown that N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-N'-phenylurea has shown potential as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of various bacterial strains.
Propriétés
IUPAC Name |
1-(6-bromo-1,3-benzothiazol-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c15-9-6-7-11-12(8-9)20-14(17-11)18-13(19)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEVADLDRBGYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromo-1,3-benzothiazol-2-yl)-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)




![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)


![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)


![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)
